molecular formula C19H22F2N2O3 B5425062 3-[(2-butylpyrrolidin-1-yl)carbonyl]-5-[(2,4-difluorophenoxy)methyl]isoxazole

3-[(2-butylpyrrolidin-1-yl)carbonyl]-5-[(2,4-difluorophenoxy)methyl]isoxazole

Cat. No.: B5425062
M. Wt: 364.4 g/mol
InChI Key: HPFTUABXWYETAB-UHFFFAOYSA-N
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Description

The compound “3-[(2-butylpyrrolidin-1-yl)carbonyl]-5-[(2,4-difluorophenoxy)methyl]isoxazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, a carbonyl group, an isoxazole ring, and a difluorophenoxy group. The spatial orientation of these groups and their stereochemistry could significantly influence the compound’s biological activity .


Chemical Reactions Analysis

The compound could undergo various chemical reactions, depending on the conditions and reagents used. For example, the carbonyl group could be a target for nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure and the functional groups it contains. Pyrrolidine derivatives are generally characterized by their ability to efficiently explore the pharmacophore space due to sp3-hybridization .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives have been found to have various biological activities, including anticonvulsant and antinociceptive effects .

Future Directions

Future research could focus on exploring the biological activity of this compound and its potential applications in medicinal chemistry. The design of new pyrrolidine compounds with different biological profiles could be a promising direction .

Properties

IUPAC Name

(2-butylpyrrolidin-1-yl)-[5-[(2,4-difluorophenoxy)methyl]-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O3/c1-2-3-5-14-6-4-9-23(14)19(24)17-11-15(26-22-17)12-25-18-8-7-13(20)10-16(18)21/h7-8,10-11,14H,2-6,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFTUABXWYETAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCCN1C(=O)C2=NOC(=C2)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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